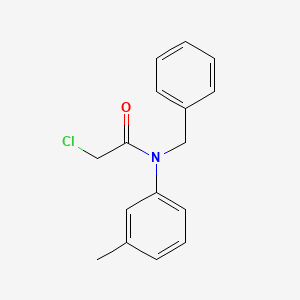

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Vue d'ensemble

Description

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of N-benzyl-2-azido-N-(3-methylphenyl)acetamide or N-benzyl-2-thiocyanato-N-(3-methylphenyl)acetamide.

Oxidation: Formation of N-benzyl-2-chloro-N-(3-methylphenyl)sulfoxide.

Reduction: Formation of N-benzyl-2-amino-N-(3-methylphenyl)acetamide.

Applications De Recherche Scientifique

Key Reactions

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones, and reduction can convert the amide group to an amine.

Organic Synthesis

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide serves as a reagent in organic synthesis. It acts as an intermediate in the preparation of more complex molecules, making it valuable in synthetic chemistry.

Biological Studies

The compound is utilized in biological research, particularly in studies involving:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, which is crucial for drug development.

- Protein-Ligand Interactions : Its ability to form covalent bonds with proteins allows researchers to study biochemical pathways and enzyme functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A screening of various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with similar structures exhibited effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against carbonic anhydrase IX (CA IX). The compound exhibited significant selectivity for CA IX over CA II, demonstrating its potential in therapeutic applications targeting cancer cells .

Case Study 2: Antimicrobial Testing

In a comprehensive antimicrobial study, this compound was tested against various pathogens. Results indicated that while it was effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria was comparatively lower, suggesting modifications could enhance its spectrum of activity .

Mécanisme D'action

The mechanism of action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in research on enzyme function and drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzyl-2-chloro-N-phenylacetamide

- N-benzyl-2-chloro-N-(4-methylphenyl)acetamide

- N-benzyl-2-chloro-N-(2-methylphenyl)acetamide

Uniqueness

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets.

Activité Biologique

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention in both organic chemistry and biological research. Its unique structure allows for various applications, particularly in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClN

- Molecular Weight : 273.76 g/mol

The compound features a benzyl group, a chloro substituent, and a 3-methylphenyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various biochemical pathways, making it useful in research on enzyme function and drug development .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. Specific studies have shown:

- Cholinesterase Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitory constants (IC) were determined, showcasing its effectiveness compared to standard inhibitors.

- Mechanism of Inhibition : The inhibition mechanism was further elucidated through Lineweaver-Burk plots, indicating that the compound acts as a non-competitive inhibitor for BuChE.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-benzyl-2-chloro-N-phenylacetamide | CHClN | Lacks 3-methyl group; different reactivity |

| N-benzyl-2-chloro-N-(4-methylphenyl)acetamide | CHClN | Different substitution pattern; varied biological activity |

| N-benzyl-2-chloro-N-(2-methylphenyl)acetamide | CHClN | Unique binding interactions due to substitution position |

The presence of the 3-methylphenyl group in this compound enhances its reactivity and specificity towards certain biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antidepressant Activity : A study evaluated the antidepressant potential of various phenylacetamides, including derivatives of this compound. Results indicated that certain derivatives exhibited significant reductions in immobility duration in forced swim tests, suggesting potential therapeutic applications in treating depression .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of compounds similar to this compound. These compounds demonstrated protective effects against oxidative stress-induced neurotoxicity, indicating their potential role in neurodegenerative disease treatment .

Propriétés

IUPAC Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCQUXRYRIDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368734 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38677-47-3 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.